NaloxonazineDihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

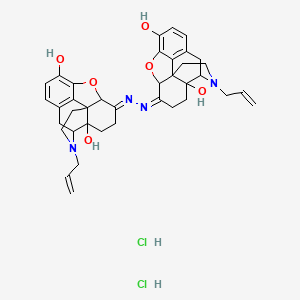

(7E)-7-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N4O6.2ClH/c1-3-15-41-17-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,45)27(41)19-21)39-40-24-10-12-38(46)28-20-22-6-8-26(44)32-30(22)36(38,34(24)48-32)14-18-42(28)16-4-2;;/h3-8,27-28,33-34,43-46H,1-2,9-20H2;2*1H/b39-23-,40-24+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAIHLLKDJKEKM-QZOKRTFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CCC23C4/C(=N/N=C\5/CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)/CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44Cl2N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

723.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Perspectives on Opioid Receptor Antagonists in Neuropharmacology

The journey to understanding the intricate workings of the opioid system has been a long and evolving one. For centuries, opium and its derivatives, like morphine, were used for their potent analgesic properties, yet the mechanism behind their effects remained a mystery. nih.govnih.gov The modern era of opioid research was ushered in with the demonstration of stereospecific opioid receptor binding sites in the brain in 1973. nih.gov This discovery was a pivotal moment, confirming the existence of specific receptors through which opioids exert their actions.

Early research was also marked by the development of opioid antagonists. Nalorphine (B1233523), synthesized in the 1940s, was one of the first compounds to exhibit both agonistic and antagonistic properties. nih.gov It could reverse the effects of morphine but also produce its own analgesic effects at higher doses. nih.gov This dual nature of nalorphine led to the groundbreaking proposal of "receptor dualism" by William Martin in 1967, suggesting that different opioids might interact with more than one type of receptor. nih.gov This was the first formal proposition of opioid receptor subtypes. nih.gov

Naloxone (B1662785), a pure opioid antagonist, was synthesized in the 1960s and quickly became an invaluable tool in both clinical practice and research. cambridge.orgnih.govdrugbank.com Its ability to competitively block opioid receptors with high affinity, without producing any agonist effects, allowed for the definitive identification and characterization of these receptors. drugbank.comjci.org The use of radiolabeled naloxone in binding assays was instrumental in mapping the distribution of opioid receptors in the central nervous system. jci.org These early antagonists laid the essential groundwork for the subsequent exploration of the diverse family of opioid receptors.

The Evolution of Opioid Receptor Subtype Concepts and Antagonist Characterization

The initial concept of multiple opioid receptors, born from the unusual pharmacology of drugs like nalorphine (B1233523), rapidly gained traction. nih.gov In the 1970s, based on the differing pharmacological profiles of various opioids in animal models, Martin and his colleagues proposed the existence of three receptor types: mu (μ), kappa (κ), and sigma (σ). frontiersin.org The mu receptor was named for morphine, the kappa for ketocyclazocine, and the sigma for SKF-10,047. frontiersin.org Subsequent research led to the inclusion of the delta (δ) receptor to account for the distinct actions of the endogenous enkephalins, while the sigma receptor was later declassified as a true opioid receptor. frontiersin.org

The discovery of endogenous opioid peptides—enkephalins, endorphins, and dynorphins—further fueled the characterization of receptor subtypes. frontiersin.orgmdpi.com It became clear that these endogenous ligands exhibited different affinities for the various receptor types. For instance, β-endorphin shows high potency for the μ-receptor, while enkephalins have a higher affinity for δ-receptors, and dynorphins for κ-receptors. mdpi.com

The development of selective antagonists was a crucial step in dissecting the specific functions of each receptor subtype. The synthesis of compounds like β-funaltrexamine (β-FNA) as a selective μ-antagonist, naltrindole (B39905) for the δ-receptor, and nor-binaltorphimine (nor-BNI) for the κ-receptor provided researchers with powerful tools to investigate the physiological roles of each receptor class. nih.gov The cloning of the μ, δ, and κ opioid receptor genes in the early 1990s provided definitive molecular evidence for their existence and opened new avenues for research into their structure and function. frontiersin.org

Defining the Role of Naloxonazine Dihydrochloride in Opioid Receptor Research

Mechanisms of Opioid Receptor Antagonism

Naloxonazine exhibits a complex antagonistic profile at opioid receptors, characterized by both irreversible binding and non-competitive interactions. This dual-action mechanism distinguishes it from many other opioid antagonists like naloxone (B1662785), which typically bind reversibly. ontosight.aidrugbank.com

A primary characteristic of naloxonazine is its ability to bind irreversibly to mu-opioid receptors. ontosight.aiwikipedia.org This interaction is covalent, meaning it forms a strong, stable chemical bond with the receptor protein. ontosight.ai Research suggests that naloxonazine, along with related compounds like oxymorphonazine (B1199935) and naltrexonazine, are azines that can be formed from their corresponding hydrazones (e.g., naloxazone). researchgate.net These azines are potent, long-lasting inhibitors of opiate binding sites. researchgate.netmedchemexpress.com

This irreversible binding has been demonstrated in studies showing a "wash-resistant" inhibition of opioid binding that can last for over 24 hours. nih.gov This prolonged action is not due to a slow elimination rate from the body but rather to the stable covalent linkage formed with the receptor, effectively rendering the receptor non-functional. ontosight.ainih.gov This property makes naloxonazine a valuable tool for studying the long-term effects of mu-opioid receptor blockade and the mechanisms underlying opioid tolerance. ontosight.ai

The irreversible nature of naloxonazine's binding to mu-opioid receptors defines its function as a non-competitive antagonist. In classical pharmacology, a competitive antagonist's effects can be overcome by increasing the concentration of the agonist. However, because naloxonazine forms a covalent bond, its blockade of the receptor cannot be surmounted by adding more agonist. ontosight.ai This non-competitive interaction ensures a sustained and durable antagonism at the targeted binding sites.

It is important to note that naloxonazine also possesses reversible actions that are similar to those of its parent compound, naloxone. nih.gov However, its irreversible actions are what provide its relative selectivity and make it a unique pharmacological agent for research purposes. nih.gov

Opioid Receptor Subtype Selectivity and Functional Distinctions

Naloxonazine is particularly noted for its selectivity among the different types of opioid receptors (mu, kappa, and delta) and even among the subtypes of the mu-opioid receptor. caymanchem.comguidetopharmacology.org

Naloxonazine demonstrates a marked preferential affinity for the μ₁ (mu-1) opioid receptor subtype. rndsystems.comscbt.comtocris.com Radioligand binding assays have quantified this selectivity, revealing a high affinity for μ₁ sites. nih.govcaymanchem.com This selectivity allows researchers to use naloxonazine to distinguish the physiological and behavioral effects mediated by μ₁ receptors from those mediated by μ₂ (mu-2), kappa (κ), and delta (δ) receptors. nih.govnih.gov Studies have confirmed that naloxonazine's irreversible binding is relatively selective for these high-affinity μ₁ sites. researchgate.netnih.gov

Compared to its potent effects on mu-opioid receptors, naloxonazine has a significantly lower affinity for both kappa (κ) and delta (δ) opioid receptors. caymanchem.com This distinction is crucial for its use as a selective research tool. Binding assays show that its inhibitory constant (Ki) for mu receptors is in the nanomolar range, while its Ki values for kappa and delta receptors are substantially higher, indicating weaker binding. caymanchem.com For instance, in one set of radioligand binding assays, naloxonazine had a Ki of 0.054 nM for mu-opioid receptors, compared to 11 nM for kappa-opioid receptors and 8.6 nM for delta-opioid receptors. caymanchem.com

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Mu (μ) Opioid Receptor | 0.054 nM |

| Delta (δ) Opioid Receptor | 8.6 nM |

| Kappa (κ) Opioid Receptor | 11 nM |

Data sourced from radioligand binding assays. caymanchem.com Lower Ki values indicate higher binding affinity.

A critical consideration in the pharmacological use of naloxonazine is that its selectivity for the μ₁ receptor is dose-dependent. nih.gov While lower doses of naloxonazine selectively and irreversibly antagonize the μ₁ receptor subtype, higher doses can lead to a loss of this selectivity. nih.govresearchgate.net At increased concentrations, naloxonazine will begin to irreversibly antagonize other opioid receptors beyond the μ₁ subtype. nih.gov This characteristic underscores the importance of careful dose consideration in experimental designs to ensure that the observed effects can be correctly attributed to the blockade of the intended receptor population.

Signal Transduction Pathway Modulation

Naloxonazine dihydrochloride modulates opioid receptor function primarily by interfering with the initial steps of signal transduction at the cell membrane and subsequent intracellular signaling events. As a selective antagonist, its actions are best understood by examining how it prevents the effects of opioid agonists on G-protein signaling and downstream cascades.

Effects on G-Protein Coupling and Activation

Naloxonazine dihydrochloride exerts its primary pharmacological effect by inhibiting the coupling and activation of G-proteins associated with μ-opioid receptors (MORs), particularly the μ1 subtype. caymanchem.comnih.govnih.gov Opioid receptors are a class of G-protein coupled receptors (GPCRs) that, upon activation by an agonist, trigger intracellular signaling by interacting with heterotrimeric G-proteins. plos.orgresearchgate.net This activation classically involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits, which then modulate various downstream effectors. researchgate.netfrontiersin.org

Naloxonazine, as an antagonist, binds to the receptor but does not induce this conformational change, thereby blocking agonist-mediated G-protein activation. plos.org Its selectivity for the μ-opioid receptor is well-documented, with a significantly higher affinity for MORs compared to kappa (κ) and delta (δ) opioid receptors. caymanchem.com

Research has quantified the potent inhibitory effect of naloxonazine on G-protein activation. In vitro studies using [³⁵S]GTPγS binding assays, which measure the level of G-protein activation, demonstrate that naloxonazine effectively blocks agonist-induced signaling. For example, one study found that a 1 µM concentration of naloxonazine inhibited μ1 receptor coupling to G-proteins by 93.1%. nih.govvulcanchem.com

A detailed investigation in the parabrachial nucleus (PBN) of rats, a brain region involved in pain and feeding, showed that naloxonazine dose-dependently inhibited the G-protein coupling stimulated by the potent MOR agonist DAMGO. nih.gov The results from this study highlight the efficacy of naloxonazine in preventing G-protein activation in specific brain subregions. nih.gov

| Brain Region | Agonist Used | Naloxonazine Concentration | Inhibition of Agonist-Stimulated G-Protein Coupling | Reference |

|---|---|---|---|---|

| Lateral Inferior Parabrachial Nucleus (LPBNi) | DAMGO | 1 µM | 93.1 ± 5% | nih.gov |

| Medial Parabrachial Subregion (MPBN) | DAMGO | 1 µM | 90.5 ± 4% | nih.gov |

Influence on Intracellular Signaling Cascades, e.g., Phosphorylation Events

The blockade of G-protein activation by naloxonazine dihydrochloride has direct consequences for the downstream intracellular signaling cascades that are normally initiated by opioid receptor agonists. These cascades often involve complex phosphorylation and dephosphorylation events orchestrated by various protein kinases and phosphatases. frontiersin.orgnih.gov

One of the classical opioid signaling pathways involves the Gαi subunit inhibiting the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. frontiersin.org This decrease in cAMP reduces the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous target proteins, including transcription factors like the cAMP response element-binding protein (CREB). frontiersin.org By preventing the initial G-protein activation, naloxonazine effectively blocks this entire cascade.

Furthermore, research has demonstrated that naloxonazine can influence specific phosphorylation events within the cell. A study investigating the interaction between the opioid and dopaminergic systems showed that naloxonazine could affect the phosphorylation state of DARPP-32 (dopamine and cAMP-regulated phosphoprotein of Mᵣ 32,000). nih.gov In this study, pretreatment with naloxonazine significantly attenuated the increase in the phosphorylation of DARPP-32 at its Threonine-75 (Thr75) site, an effect induced by acute methamphetamine administration in mice. nih.gov The phosphorylation of DARPP-32 is a critical convergence point for dopamine (B1211576) and glutamate (B1630785) signaling pathways, and its modulation by a μ-opioid receptor antagonist points to the intricate cross-talk between these systems. nih.gov

| Experimental Model | Treatment | Effect of Naloxonazine Pretreatment | Key Phosphorylation Event Measured | Reference |

|---|---|---|---|---|

| Mice Striatum | Acute Methamphetamine | Attenuated the increase in phosphorylation | Phosphorylation of DARPP-32 at Thr75 | nih.gov |

Opioid receptor signaling is also regulated by G-protein-coupled receptor kinases (GRKs) and the recruitment of β-arrestin proteins, which are themselves dependent on receptor phosphorylation. researchgate.netnih.gov While naloxonazine's primary role is to block G-protein-dependent pathways, its occupation of the receptor binding site also prevents the agonist-induced conformational changes necessary for receptor phosphorylation by GRKs and subsequent β-arrestin-mediated signaling. researchgate.netmdpi.com

In Vitro Receptor Characterization Techniques

In the controlled environment of the laboratory, naloxonazine dihydrochloride is instrumental in dissecting the molecular interactions between ligands and opioid receptors.

Radioligand Binding Assays for Receptor Affinity Profiling

Radioligand binding assays are a cornerstone of receptor pharmacology, enabling the quantification of the affinity of a ligand for a specific receptor. In this technique, a radioactively labeled ligand is incubated with a preparation of cell membranes containing the receptor of interest. The amount of radioactivity bound to the membranes is then measured, providing a direct indication of the ligand's binding affinity.

Naloxonazine has been extensively characterized using this method. It demonstrates a high affinity for the μ-opioid receptor, with a reported Ki value of 0.054 nM. caymanchem.com Its selectivity for the μ-opioid receptor over κ- and δ-opioid receptors is also well-established, with Ki values of 11 nM and 8.6 nM for the latter two, respectively. caymanchem.com Furthermore, these assays have revealed that naloxonazine selectively binds to the high-affinity μ1-opioid receptor subtype with a Kd of 0.1 nM, compared to its lower affinity for other μ- and δ-opioid receptors (Kd values of 2 nM and 5 nM, respectively). caymanchem.comsapphire-usa.com

The general procedure for a competitive radioligand binding assay involves incubating cell membranes expressing the target receptor with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled compound being tested, such as naloxonazine. mdpi.comnih.gov Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. mdpi.com By measuring the displacement of the radioligand by the test compound, the inhibition constant (Ki) can be calculated, which reflects the affinity of the test compound for the receptor. nih.gov

| Receptor Subtype | Ki (nM) | Reference |

| μ-opioid receptor | 0.054 | caymanchem.com |

| κ-opioid receptor | 11 | caymanchem.com |

| δ-opioid receptor | 8.6 | caymanchem.com |

| μ1-opioid receptor (Kd) | 0.1 | caymanchem.comsapphire-usa.com |

| Other μ-opioid receptors (Kd) | 2 | caymanchem.comsapphire-usa.com |

| Other δ-opioid receptors (Kd) | 5 | caymanchem.comsapphire-usa.com |

Functional Assays, including GTPγS Binding, for Agonist Efficacy and Antagonist Potency Determination

Functional assays move beyond simple binding affinity to measure the cellular response following receptor activation. One of the most common functional assays is the [35S]GTPγS binding assay, which measures the activation of G-proteins, a key step in the signaling cascade of G-protein coupled receptors like the opioid receptors.

In this assay, cell membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS. mdpi.com Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the G-protein, and the amount of bound radioactivity is quantified. mdpi.com Antagonist potency can be determined by measuring the ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding. nih.gov

Studies using [35S]GTPγS binding assays have confirmed the antagonist properties of naloxonazine at μ-opioid receptors. For instance, naloxonazine has been shown to inhibit the stimulation of [35S]GTPγS binding induced by the μ-opioid receptor agonist DAMGO in various brain regions, such as the parabrachial nucleus. nih.gov This inhibitory effect demonstrates naloxonazine's ability to block the functional consequences of μ-opioid receptor activation. nih.gov

Another functional assay involves measuring changes in cyclic AMP (cAMP) levels. Opioid receptor activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. nih.gov Naloxonazine has been identified as a potent inhibitor of morphine-induced cAMP overshoot, a phenomenon observed upon withdrawal from chronic morphine treatment. nih.gov

| Assay | Finding | Reference |

| [35S]GTPγS Binding | Naloxonazine inhibits DAMGO-stimulated [35S]GTPγS incorporation in the parabrachial nucleus. | nih.gov |

| cAMP Assay | Naloxonazine is a potent inhibitor of morphine-induced cAMP overshoot with an IC50 of 0.46 μM. | nih.gov |

In Vivo Preclinical Research Paradigms

The actions of naloxonazine dihydrochloride are not confined to the petri dish. In vivo studies in animal models are essential for understanding its physiological and behavioral effects in a whole organism.

Utilization in Animal Models for Behavioral and Physiological Investigations

Naloxonazine has been widely used in animal models, primarily in rats and mice, to investigate the role of μ1-opioid receptors in various physiological and behavioral processes. nih.gov A key characteristic of naloxonazine's in vivo action is its prolonged antagonism of morphine-induced effects, lasting for more than 24 hours. nih.gov This long-lasting effect is not due to slow elimination but rather to a wash-resistant inhibition of μ1 receptor binding. nih.gov

In behavioral studies, naloxonazine has been shown to attenuate the rewarding effects of drugs like methamphetamine and cocaine. medchemexpress.com It also reduces ethanol (B145695) self-administration and food intake in rats. caymanchem.com Furthermore, naloxonazine has been instrumental in dissecting the components of morphine-induced analgesia, suggesting that it involves both naloxonazine-sensitive (μ1) and naloxonazine-insensitive (non-μ1) mechanisms. nih.gov

Physiological investigations have utilized naloxonazine to explore the role of μ-opioid receptors in respiratory control. For example, it has been shown to reverse sufentanil-induced respiratory depression in rats. caymanchem.com More recent studies have examined its effects on morphine-induced respiratory changes, revealing a complex interplay of depressant and excitatory effects on breathing. physiology.org

| Animal Model | Finding | Reference |

| Rats | Antagonizes morphine analgesia for >24 hours. | nih.gov |

| Rats | Reduces ethanol self-administration and food intake. | caymanchem.com |

| Rats | Inhibits cocaine-induced conditioned place preference. | caymanchem.com |

| Mice | Attenuates methamphetamine-induced locomotor activity. | medchemexpress.com |

| Rats | Reverses sufentanil-induced respiratory depression. | caymanchem.com |

Techniques for Targeted Central Nervous System Administration

To pinpoint the specific brain regions involved in the effects of naloxonazine, researchers employ techniques for targeted central nervous system (CNS) administration. This allows for the delivery of the compound directly to a specific nucleus or brain area, bypassing the peripheral circulation and providing greater anatomical specificity.

One common technique is intracerebroventricular (i.c.v.) injection, where the drug is administered into the cerebral ventricles, allowing it to diffuse throughout the brain. researchgate.net For more localized effects, microinjections can be made directly into a specific brain region using stereotaxically implanted cannulae. For example, bilateral microinfusion of naloxonazine into the central nucleus of the amygdala (CeA) has been shown to reduce sodium appetite in mice. pnas.org

These targeted administration techniques are often combined with behavioral testing or ex vivo tissue analysis, such as [35S]GTPγS autoradiography, to correlate the anatomical site of action with functional outcomes. nih.gov For instance, infusion of naloxonazine into the lateral parabrachial nucleus has been shown to decrease DAMGO-stimulated G-protein coupling in that region. nih.gov

Biochemical and Molecular Analyses from Biological Tissues

The utility of naloxonazine dihydrochloride extends to biochemical and molecular investigations of biological tissues, providing insights into opioid receptor-mediated signaling pathways.

In studies involving mouse striatal tissue, naloxonazine has been instrumental in elucidating the molecular mechanisms underlying the behavioral effects of psychostimulants like methamphetamine. nih.gov Pretreatment with naloxonazine was found to significantly attenuate the increase in locomotor activity induced by methamphetamine. nih.gov This behavioral effect was correlated with molecular changes in the striatum. Specifically, naloxonazine treatment inhibited the phosphorylation of DARPP-32 (dopamine and cAMP-regulated phosphoprotein, Mr 32 kDa) at the Thr75 site, a key event in dopamine signaling pathways. nih.gov This suggests that the μ-opioid receptor blockade by naloxonazine interferes with the molecular cascade initiated by methamphetamine, highlighting the interplay between the opioid and dopaminergic systems. nih.gov

Furthermore, naloxonazine's selectivity for the μ-opioid receptor over κ- and δ-opioid receptors, with Ki values of 11 and 8.6 nM for the latter two respectively, makes it a valuable tool for dissecting the specific contributions of μ-opioid receptor subtypes in various physiological and pathological processes. caymanchem.com Its high affinity for the μ-opioid receptor, with a reported IC50 of 5.4 nM and a Ki of 0.054 nM in radioligand binding assays, underscores its potency. caymanchem.commedchemexpress.com

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been employed to determine the fragmentation routes of naloxonazine dihydrochloride, providing crucial structural information. These analyses identified a singly charged ion [M+H-2HCl]⁺ at m/z 651.3170 and a doubly charged ion [M+2H-2HCl]²⁺ at m/z 326.1700, confirming its molecular structure and aiding in its identification in complex biological matrices.

The following table summarizes the key biochemical findings related to naloxonazine dihydrochloride:

| Parameter | Finding | Reference |

| Effect on Methamphetamine-Induced Locomotor Activity | Significantly attenuated the increase in locomotor activity. | nih.gov |

| Effect on DARPP-32 Phosphorylation | Inhibited phosphorylation at the Thr75 site in the striatum. | nih.gov |

| Receptor Binding Affinity (Ki) | μ-opioid receptor: 0.054 nM | caymanchem.com |

| κ-opioid receptor: 11 nM | caymanchem.com | |

| δ-opioid receptor: 8.6 nM | caymanchem.com | |

| Inhibitory Concentration (IC50) | 5.4 nM for μ-opioid receptor | medchemexpress.com |

Advanced Analytical Approaches

Advanced analytical techniques have been instrumental in characterizing the in-situ and dynamic properties of naloxonazine dihydrochloride's interaction with opioid receptors.

Autoradiography has been a powerful technique to visualize the distribution and occupancy of opioid receptors in the brain. Studies utilizing [³⁵S]GTPγS autoradiography have provided detailed maps of μ-opioid receptor-G protein coupling. nih.gov

In one key study, autoradiography was used to measure the ability of naloxonazine to block the stimulation of [³⁵S]GTPγS binding by the μ₁,/μ₂ agonist DAMGO in the parabrachial nucleus (PBN) of rats. nih.gov The results demonstrated that naloxonazine dose-dependently inhibited DAMGO-stimulated G-protein coupling in all subregions of the PBN. nih.gov For instance, a 1 μM concentration of naloxonazine reduced stimulation by 93.1% in the lateral inferior PBN and 90.5% in the medial parabrachial subregion. nih.gov These findings not only confirm the presence of naloxonazine-sensitive μ-opioid receptors in these areas but also quantify the extent of receptor occupancy and functional blockade.

Ex vivo autoradiography further revealed that direct administration of naloxonazine into the lateral inferior PBN decreased agonist-stimulated G-protein coupling for at least 24 hours post-infusion, demonstrating the long-lasting antagonist effects of the compound at the receptor level. nih.gov

The table below presents data from autoradiographic studies:

| Brain Region | Agonist | Effect of Naloxonazine (1µM) on Agonist-Stimulated [³⁵S]GTPγS Binding | Reference |

| Lateral Inferior Parabrachial Nucleus (LPBNi) | DAMGO | 93.1% reduction in stimulation | nih.gov |

| Medial Parabrachial Nucleus (MPBN) | DAMGO | 90.5% reduction in stimulation | nih.gov |

The integration of experimental data with computational pharmacology offers a deeper understanding of the molecular interactions between ligands and their receptors. While specific computational studies solely focused on naloxonazine dihydrochloride are not extensively detailed in the provided context, the principles of such integration are well-established in the broader field of opioid research. nih.gov

Computational approaches, such as molecular docking and dynamics simulations, can be used to model the binding pose of naloxonazine within the μ-opioid receptor's binding pocket. These models can help to rationalize its high affinity and selectivity. By combining these in silico methods with in vitro functional data, researchers can build comprehensive models of ligand-receptor dynamics. nih.gov

For example, computational drug design has been used to develop dual-target ligands that interact with both the μ-opioid receptor and the dopamine D3 receptor. nih.gov These studies utilize in silico screening and molecular modeling to predict the binding affinities and functional activities of novel compounds, which are then validated through in vitro assays like BRET (Bioluminescence Resonance Energy Transfer) functional assays. nih.gov While not directly about naloxonazine, this approach highlights how computational pharmacology can be leveraged to understand and predict the behavior of opioid receptor ligands.

Applications of Naloxonazine Dihydrochloride in Neuroscientific Research

Dissecting Mu-Opioid Receptor Subtype Contributions to Physiological Processes

The existence of multiple subtypes of the mu-opioid receptor has long been hypothesized to account for the diverse and sometimes opposing effects of opioid compounds. Naloxonazine Dihydrochloride (B599025) has been pivotal in providing evidence for and characterizing the distinct functions of these subtypes, particularly the μ₁ and mu-2 (μ₂) receptors. By irreversibly binding to and blocking μ₁ receptors, naloxonazine allows for the isolated study of μ₂ receptor-mediated effects.

Early research utilizing naloxonazine's predecessor, naloxazone, provided foundational insights into the differential roles of mu-opioid receptor subtypes in pain modulation. Studies demonstrated that pretreatment with naloxazone, which also exhibits long-acting antagonism at high-affinity opioid binding sites, significantly increased the dose of morphine required to produce an analgesic effect in both tail-flick and writhing assays in mice nih.govjohnshopkins.edu. This suggested that the high-affinity mu receptors, later characterized as the μ₁ subtype, are critically involved in mediating the analgesic properties of opioids like morphine nih.govjohnshopkins.edu.

Further investigations with naloxonazine have solidified these findings, showing that its selective blockade of μ₁ receptors antagonizes morphine-induced analgesia nih.gov. This has led to the widely supported hypothesis that the μ₁ receptor subtype is a primary mediator of the pain-relieving effects of many clinically used opioids. The ability to pharmacologically separate this analgesic component from other opioid effects has been crucial for developing a more nuanced understanding of opioid pharmacology.

One of the most significant and life-threatening side effects of opioid administration is respiratory depression. Research employing Naloxonazine Dihydrochloride has been instrumental in dissociating the mu-opioid receptor subtypes responsible for analgesia from those mediating respiratory depression. Seminal studies revealed that while naloxonazine effectively antagonized morphine's analgesic effects, it did not block the concurrent respiratory depression nih.gov. This critical finding suggested that respiratory depression is mediated by a different mu-opioid receptor subtype, subsequently identified as the μ₂ receptor.

More recent and detailed investigations have further illuminated the complex interplay of opioid receptors in respiratory control. In one study, pretreatment of rats with naloxonazine before morphine administration not only reversed the expected respiratory depression but surprisingly led to a significant increase in ventilation nih.govresearchgate.net. This suggests that morphine may concurrently activate a non-μ₁ opioid receptor system that promotes breathing, an effect that is normally masked by the potent respiratory depressant effects mediated through μ₁ receptors nih.gov. These findings highlight the intricate and sometimes opposing roles of different opioid receptor subtypes in modulating respiration.

Table 1: Differential Effects of Mu-Opioid Receptor Subtypes

| Physiological Process | Primary Mediating Mu-Opioid Receptor Subtype | Effect of Naloxonazine Pretreatment on Morphine's Action |

|---|---|---|

| Analgesia | μ₁ | Antagonism of analgesic effect |

| Respiratory Depression | μ₂ | No antagonism; potential unmasking of respiratory stimulant effects |

Investigating Opioid Receptor System Involvement in Complex Behaviors

Beyond its role in fundamental physiological processes, the opioid system is deeply implicated in the neural circuitry underlying complex behaviors, most notably reward and reinforcement. Naloxonazine Dihydrochloride has proven to be a critical tool for probing the specific contribution of the μ₁ opioid receptor to these behaviors, helping to unravel the mechanisms of addiction to both opioid and non-opioid drugs of abuse.

The rewarding and reinforcing properties of drugs of abuse are central to the development of addiction. The endogenous opioid system is a key player in this circuitry, and naloxonazine has been used to pinpoint the involvement of the μ₁ receptor subtype.

Drug self-administration paradigms are a cornerstone of preclinical addiction research, providing a measure of the reinforcing efficacy of a drug. While the provided search results focus more on conditioned place preference, the principle of using selective antagonists like naloxonazine extends to these models. By selectively blocking μ₁ receptors, researchers can investigate whether the reinforcing effects of drugs like nicotine or ethanol (B145695) are mediated through this specific subtype. For instance, if naloxonazine pretreatment reduces an animal's self-administration of a substance, it would suggest a critical role for the μ₁ receptor in the rewarding experience of that drug.

Conditioned Place Preference (CPP) is a widely used behavioral paradigm to assess the rewarding effects of a substance by measuring an animal's preference for an environment previously paired with the drug. Studies using naloxonazine in CPP models have yielded significant insights into the role of the μ₁ receptor in drug reward.

In a key study investigating the rewarding effects of cocaine, pretreatment with a high dose of naloxonazine was shown to completely block the development of cocaine-induced CPP in rats researchgate.netnih.gov. This finding strongly indicates that the rewarding properties of cocaine are, at least in part, mediated by the μ₁ opioid receptor. Notably, in the same study, naloxonazine did not affect the hyperlocomotion induced by cocaine researchgate.netnih.gov. This dissociation is crucial as it demonstrates that the μ₁ receptor is specifically involved in the rewarding aspect of the drug's effect, rather than its general stimulant properties. This supports the broader view that the neural substrates for drug reward and drug-induced motor activity can be distinct nih.gov.

Table 2: Effect of Naloxonazine on Cocaine-Induced Behaviors

| Behavior | Cocaine Effect | Effect of Naloxonazine Pretreatment | Implication for μ₁ Receptor Role |

|---|---|---|---|

| Conditioned Place Preference | Induces preference for drug-paired environment | Blocks the development of preference | Mediates the rewarding effects of cocaine |

| Locomotor Activity | Increases motor activity (hyperlocomotion) | No effect on increased motor activity | Not involved in the stimulant effects on locomotion |

Modulation of Feeding Behavior and Appetite Regulation

Naloxonazine has been instrumental in elucidating the nuanced role of the endogenous opioid system in the complex regulation of food intake and appetite. By selectively blocking µ₁ opioid receptors, researchers can investigate their specific contributions to the drive to eat.

Research has identified the parabrachial nucleus (PBN), a region in the brainstem, as a key site where µ₁ opioid receptors modulate feeding. The PBN is involved in relaying sensory information from the gastrointestinal tract and gustatory system to higher brain centers that regulate energy homeostasis and reward.

A pivotal study demonstrated that the direct administration of naloxonazine into the lateral PBN of rats significantly decreased food intake. This finding suggests that µ₁ receptors in this specific brain region play a crucial role in the normal physiological control of eating. The study further revealed that naloxonazine dose-dependently inhibited the coupling of µ-opioid receptors to their G-proteins in the PBN, providing a molecular mechanism for its effects on feeding. Specifically, a 1µM concentration of naloxonazine reduced agonist-stimulated G-protein coupling by 93.1% in the lateral inferior PBN and by 90.5% in the medial parabrachial subregion.

While direct studies on the effects of naloxonazine on the microstructure of feeding are limited, research on the non-selective opioid antagonist naloxone (B1662785) provides valuable insights. Naloxone has been shown to decrease the size of the first meal in rats consuming both high-sucrose and high-cornstarch diets by shortening the meal's duration, with a more potent anorectic effect observed in the sucrose-fed group. This suggests that the opioid system, and likely the µ₁ receptors that naloxonazine blocks, is involved in modulating the rewarding and satiating properties of food, thereby influencing how much is eaten in a single bout.

Effects of Naloxonazine on Feeding Behavior

| Brain Region | Effect on Food Intake | Mechanism | Supporting Evidence |

|---|---|---|---|

| Parabrachial Nucleus (PBN) | Decreased food intake by 42.3% | Inhibition of µ₁ opioid receptor G-protein coupling | Direct infusion of naloxonazine into the PBN of rats. |

Influence on Locomotor Activity and Motor Control

Naloxonazine has also been utilized to investigate the role of µ₁ opioid receptors in the modulation of locomotor activity and motor control. The endogenous opioid system is known to interact with motor pathways, and naloxonazine helps to isolate the contribution of the µ₁ receptor subtype.

Research has shown that naloxonazine can attenuate the increase in locomotor activity induced by psychostimulants like methamphetamine. In one study, pretreatment with naloxonazine significantly reduced the acute methamphetamine-induced increase in locomotor activity in mice. This suggests that µ₁ opioid receptors are involved in the expression of stimulant-induced hyperlocomotion. The study also found that naloxonazine inhibited the phosphorylation of DARPP-32 at the Thr75 site in the striatum, a key signaling molecule in dopamine (B1211576) pathways, indicating a potential mechanism for its effects on motor activity.

Impact of Naloxonazine on Locomotor Activity

| Condition | Effect of Naloxonazine | Observed Change in Locomotor Activity | Potential Mechanism |

|---|---|---|---|

| Methamphetamine-induced hyperlocomotion | Attenuation | Significant reduction in increased locomotor activity | Inhibition of DARPP-32 phosphorylation in the striatum. |

Exploring Interactions with Other Neurotransmitter Systems

The effects of naloxonazine are not confined to the opioid system alone. Its actions have broader implications for neural circuit function due to the extensive interplay between the opioid system and other major neurotransmitter systems, most notably the dopaminergic system.

The dopaminergic system is critically involved in reward, motivation, and motor control. There is significant evidence for a functional interaction between opioid and dopamine pathways, particularly within the striatum and nucleus accumbens, key components of the brain's reward circuitry.

Studies using the non-selective opioid antagonist naloxone have shown that blocking opioid receptors can influence dopamine release. For example, naloxone-precipitated withdrawal in opioid-dependent individuals has been shown to increase dopamine release in the dorsal striatum. This increase in dopamine was correlated with the severity of withdrawal symptoms. While this study used naloxone, it highlights the intimate connection between opioid receptor blockade and dopamine neurotransmission.

The attenuating effect of naloxonazine on methamphetamine-induced locomotor activity further supports the interplay with the dopaminergic system. Methamphetamine's primary mechanism of action is to increase extracellular dopamine levels. The fact that naloxonazine can counteract the behavioral effects of methamphetamine suggests that µ₁ opioid receptors modulate the functional output of the dopaminergic system.

The interaction between the µ₁ opioid receptors and the dopaminergic system has broader implications for the function of neural circuits that govern complex behaviors. These circuits often involve multiple brain regions, including the prefrontal cortex, amygdala, and hippocampus, which are all involved in decision-making, emotional regulation, and memory.

The opioid system, including the µ₁ receptors, is known to modulate the activity of these circuits. For instance, opioid receptors in the amygdala are involved in processing the emotional components of pain and reward. By influencing dopamine release in areas like the nucleus accumbens, which receives input from the amygdala and prefrontal cortex, naloxonazine can indirectly affect the processing of rewarding and aversive stimuli.

The modulation of these complex neural circuits by µ₁ opioid receptors, as revealed by studies using naloxonazine, is crucial for understanding the neural basis of both normal and pathological behaviors, such as addiction and eating disorders. The ability of naloxonazine to dissect the role of the µ₁ receptor provides a powerful approach to unraveling the intricate web of neural connections that underlie these complex functions.

Comparative Analysis with Other Opioid Antagonists

Differentiation from Non-Selective Opioid Antagonists (e.g., Naloxone (B1662785), Naltrexone)

The most widely known opioid antagonists, naloxone and naltrexone (B1662487), are characterized by their broad, non-selective, and competitive action across all major opioid receptor types (mu, delta, and kappa). In contrast, naloxonazine exhibits a more targeted and complex mechanism of action.

Receptor Selectivity: Naloxone and naltrexone act as general antagonists, blocking the effects of opioids at all opioid receptor classes. webmd.comanrclinic.combicyclehealth.comserenitygrove.com This broad activity makes them effective for acute overdose reversal (naloxone) and long-term relapse prevention (naltrexone) by blocking the euphoric effects of opioids. webmd.comanrclinic.comserenitygrove.com Naloxonazine, however, is distinguished by its selectivity for the mu-opioid receptor, and more specifically, its irreversible binding to the proposed mu-1 subtype. nih.govnih.gov

Mechanism of Action: Naloxone and naltrexone are competitive antagonists, meaning they bind reversibly to opioid receptors and can be displaced by higher concentrations of an agonist. Their action is relatively short-lived (naloxone) to moderately long-acting (naltrexone). anrclinic.comgoodrx.com Naloxonazine is a non-competitive, irreversible antagonist. wikipedia.org It forms a long-lasting, covalent bond with the receptor, rendering it inactive for an extended period. nih.gov This irreversible action has made it an invaluable tool for studying the long-term consequences of specific receptor blockade.

Primary Application: The primary applications of naloxone and naltrexone are clinical. webmd.comgoodrx.com Naloxone is an emergency medication for reversing opioid overdoses, while naltrexone is used in addiction treatment to reduce cravings and prevent relapse. anrclinic.combicyclehealth.comserenitygrove.com Naloxonazine's primary role is in preclinical research to dissect the functions of different mu-opioid receptor subtypes. nih.gov

| Feature | Naloxonazine Dihydrochloride (B599025) | Naloxone | Naltrexone |

| Primary Target | Mu-1 Opioid Receptor Subtype | Mu, Kappa, and Delta Opioid Receptors | Mu, Kappa, and Delta Opioid Receptors |

| Selectivity | Selective | Non-selective | Non-selective |

| Mechanism | Irreversible, Non-competitive | Reversible, Competitive | Reversible, Competitive |

| Primary Use | Research Tool | Emergency Overdose Reversal | Addiction Treatment |

Distinction from Other Mu-Selective Opioid Receptor Antagonists (e.g., Beta-Funaltrexamine, CTAP, CTOP)

Within the class of mu-selective antagonists, naloxonazine possesses a distinct profile compared to other research compounds like beta-funaltrexamine (β-FNA), CTAP, and CTOP.

Beta-Funaltrexamine (β-FNA): Like naloxonazine, β-FNA is an irreversible mu-opioid receptor antagonist. nih.gov However, a key difference lies in their subtype selectivity. While naloxonazine selectively targets the mu-1 receptor site, β-FNA irreversibly blocks both proposed mu-1 and mu-2 receptor subtypes with similar potency. nih.gov This allows researchers to use the two compounds in parallel to distinguish between actions mediated by mu-1 receptors (sensitive to naloxonazine) and those involving the broader class of mu receptors (sensitive to β-FNA). nih.gov For instance, studies have shown that while both antagonists can block morphine-induced hypoactivity, their effects on other opioid actions can differ significantly. nih.govuky.edu

CTAP and CTOP: These compounds are cyclic somatostatin analogues that act as highly selective, competitive antagonists for the mu-opioid receptor. nih.gov Unlike the irreversible binding of naloxonazine, their interaction with the receptor is reversible. CTAP is noted for being a potent mu-opioid receptor antagonist with minimal other activity. nih.gov CTOP, while also a selective mu-antagonist, has been shown at higher concentrations to act as an agonist at non-opioid receptors, potentially related to somatostatin receptors. nih.gov This contrasts with naloxonazine's specific, irreversible action.

| Compound | Selectivity | Mechanism | Key Distinction from Naloxonazine |

| Naloxonazine | Mu-1 Subtype | Irreversible | Selectively and irreversibly blocks the mu-1 subtype. |

| Beta-Funaltrexamine (β-FNA) | Mu (non-subtype selective) | Irreversible | Irreversibly blocks mu-1 and mu-2 subtypes with similar potency. nih.gov |

| CTAP | Mu | Reversible, Competitive | Reversible binding; considered a more "pure" mu-antagonist. nih.gov |

| CTOP | Mu | Reversible, Competitive | Reversible binding; can exhibit agonist activity at other non-opioid receptors. nih.gov |

Contrast with Delta and Kappa Opioid Receptor Selective Antagonists (e.g., Naltrindole (B39905), Nor-Binaltorphimine)

The opioid system's complexity is further illustrated by the delta (δ) and kappa (κ) receptors, each with distinct physiological roles. Naloxonazine's activity is clearly differentiated from antagonists selective for these receptors.

Naltrindole (NTI): Naltrindole is a highly selective antagonist for the delta-opioid receptor. nih.gov Research studies often use naltrindole to determine if a specific physiological effect is mediated by delta receptors. In experiments where naloxonazine produces a significant effect, the lack of a similar effect from naltrindole demonstrates that the action is mediated by mu-receptors, not delta-receptors. nih.govresearchgate.net

Nor-Binaltorphimine (Nor-BNI): Nor-BNI is a potent and selective antagonist of the kappa-opioid receptor. nih.gov It is used to investigate kappa-mediated processes, such as dysphoria and certain types of analgesia. The pharmacodynamics of nor-BNI are unique, with its antagonist effects sometimes being delayed and exceptionally long-lasting. nih.gov Experiments have shown that in processes blocked by naloxonazine, nor-binaltorphimine is often ineffective, confirming the involvement of mu-receptors rather than kappa-receptors. researchgate.netresearchgate.net

The contrasting effects of these selective antagonists in the same experimental models provide clear evidence for the distinct roles of the mu, delta, and kappa receptor systems.

| Antagonist | Receptor Selectivity |

| Naloxonazine Dihydrochloride | Mu (μ) Opioid Receptor |

| Naltrindole (NTI) | Delta (δ) Opioid Receptor |

| Nor-Binaltorphimine (Nor-BNI) | Kappa (κ) Opioid Receptor |

Contribution to Defining Opioid Receptor Heterogeneity

The concept of opioid receptor heterogeneity posits that the major receptor types (mu, delta, kappa) are not uniform populations but consist of various subtypes. Naloxonazine has been instrumental in developing this concept, particularly within the mu-opioid receptor family.

The discovery that naloxonazine could irreversibly block the high-affinity binding site for opioids without affecting the low-affinity site led to the pharmacological distinction between mu-1 and mu-2 receptor subtypes. nih.gov

Mu-1 (μ₁) Receptors: These are the high-affinity, naloxonazine-sensitive sites. They are primarily associated with the analgesic effects of opioids, particularly supraspinal analgesia (analgesia originating in the brain). nih.gov

Mu-2 (μ₂) Receptors: These are the lower-affinity, naloxonazine-insensitive sites. They are classically linked to other opioid effects, such as respiratory depression and inhibition of gastrointestinal transit. nih.gov

By pretreating animal models with naloxonazine to irreversibly block the mu-1 sites, researchers can then administer an opioid agonist and observe the remaining effects, which are presumed to be mediated by mu-2 (and other) receptors. This "subtraction" pharmacology has been a powerful, albeit debated, method for assigning specific functions to receptor subtypes. nih.gov Therefore, naloxonazine's greatest contribution to pharmacology is not as a therapeutic agent, but as a chemical probe that has helped to functionally dissect the complex actions of opioids and provide evidence for the heterogeneity of mu-opioid receptors.

Emerging Research Directions for Naloxonazine Dihydrochloride

Exploration of Unconventional Pharmacological Activities

While naloxonazine's interaction with opioid receptors is well-documented, its effects on other biological systems are less understood. A significant new research direction has been the investigation of its potential therapeutic properties in areas unrelated to opioid signaling.

Research into Anti-Parasitic Properties (e.g., against Leishmania donovani)

A groundbreaking area of research has identified naloxonazine as a compound with specific activity against the intracellular parasite Leishmania donovani, the causative agent of leishmaniasis. itg.beplos.org This discovery is particularly noteworthy because the compound's efficacy is not due to direct action on the parasite but rather through modulation of the host cell—a concept known as host-directed therapy. itg.benih.gov

Studies have shown that naloxonazine is active against the intracellular amastigote stage of the parasite, which resides within host macrophages, but is inactive against the free-living promastigote or axenic amastigote forms. plos.orgnih.gov This indicates that the host cell environment is crucial for its anti-leishmanial activity. plos.org The compound was found to have a half-maximal inhibitory concentration (GI₅₀) of 3.45 µM against intracellular amastigotes, while showing significantly lower toxicity to the host THP-1 macrophages (GI₅₀ of 34 µM). nih.gov

The mechanism behind this anti-parasitic effect appears to be independent of the mu-opioid receptor (MOR). plos.org Instead, research points to naloxonazine's ability to remodel intracellular acidic vacuoles within the host macrophage. itg.benih.gov Microarray analysis of macrophages treated with naloxonazine revealed an upregulation of vacuolar-type H+-ATPase (v-ATPase) subunits. nih.govresearchgate.net This leads to an increase in the volume and acidity of these compartments, creating an environment hostile to the parasite. itg.beresearchgate.net When the v-ATPase inhibitor concanamycin (B1236758) A was co-administered, the anti-leishmanial effects of naloxonazine were abolished, confirming that the host's vacuolar remodeling is the functional mechanism of action. itg.benih.gov

Chemical Biology and Medicinal Chemistry Endeavors

The unique activities of naloxonazine are prompting new efforts in medicinal chemistry to explore its structure and develop new tools for research.

Structure-Activity Relationship Studies for Novel Ligand Design

To date, comprehensive structure-activity relationship (SAR) studies focused specifically on modifying the naloxonazine scaffold for novel activities (like its anti-parasitic effects) have not been extensively published. Naloxonazine is a dimeric azine derivative that can form spontaneously from the hydrazone derivative of naloxone (B1662785), called naloxazone, in acidic solutions. wikipedia.org

Future SAR studies would likely involve the systematic chemical modification of the naloxonazine structure to understand which functional groups are essential for its biological activities. For instance, modifications to the N-allyl group or the hydroxyl groups on the morphinan (B1239233) skeleton could be explored. nih.gov Such studies on related naloxone and naltrexone (B1662487) derivatives have shown that even minor changes, like substitutions at the 6-position, can significantly alter antagonist potency and duration of action. nih.gov The goal of these future studies would be to design novel ligands with enhanced potency and selectivity, potentially separating its anti-leishmanial activity from its opioid receptor antagonism to create more targeted therapeutics.

Development of Labeled Analogues for Advanced Receptor Imaging and Probing

The development of labeled analogues of naloxonazine represents a significant future direction for research. By attaching a reporter molecule, such as a fluorescent probe or a radioactive isotope, to the naloxonazine structure, scientists can create powerful tools for visualizing and studying its biological interactions in real-time.

Fluorescently labeled ligands, for example, can be used in techniques like confocal microscopy to visualize receptor localization and trafficking in living cells. elifesciences.orgnih.gov Several fluorescent probes based on other opioid ligands like naloxone and naltrexone have already been synthesized and used for these purposes. nih.gov Similarly, radiolabeled versions of naloxonazine could be developed for use in Positron Emission Tomography (PET) imaging, allowing for the non-invasive in vivo study of receptor distribution and density in the brain and other tissues. nih.gov While PET radiotracers for opioid receptors, such as [¹¹C]carfentanil, are well-established, a specific radiolabeled naloxonazine analogue would be a novel tool to probe the unique binding sites it targets. nih.gov

Integration of Multi-Omics and Systems Biology Approaches

To fully understand the complex biological effects of naloxonazine, particularly its host-directed anti-parasitic activity, researchers are beginning to apply systems-level analytical approaches. A systems biology approach moves beyond studying a single target and instead integrates large datasets to model the complex interactions within a biological system. mdpi.comnih.gov

An initial step in this direction has already been taken with the use of microarray analysis to profile gene expression changes in THP-1 macrophages after treatment with naloxonazine. itg.benih.gov This transcriptomics approach successfully identified the upregulation of v-ATPase genes as a key part of its mechanism against Leishmania. nih.gov

A future, more comprehensive multi-omics strategy would integrate this transcriptomic data with other layers of biological information.

Proteomics: This would involve quantifying changes in the entire protein landscape of the host cell in response to naloxonazine, confirming whether the observed changes in gene expression translate to changes in protein levels and identifying other modulated pathways.

Metabolomics: This would analyze changes in small-molecule metabolites, providing a functional readout of the metabolic state of the cell and how it is altered by the compound to inhibit parasite growth.

By integrating these multi-omics datasets, researchers can construct detailed network models of the cellular pathways affected by naloxonazine. nih.gov This holistic view is essential for fully elucidating its mechanism of action, identifying potential off-target effects, and discovering new therapeutic applications. frontiersin.org

Q & A

Q. How does the dihydrochloride salt form of naloxonazine influence its physicochemical properties in experimental preparations?

The dihydrochloride salt form (a 2:1 ratio of hydrochloric acid to base) enhances solubility in aqueous buffers compared to freebase forms, which is critical for in vitro assays requiring precise concentration adjustments. Stability is maintained under controlled storage conditions (e.g., -20°C in desiccated environments). Researchers should validate solubility via spectrophotometry and monitor degradation using HPLC .

Q. What safety protocols are essential when handling naloxonazine dihydrochloride in laboratory settings?

Follow OSHA-compliant guidelines:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Employ local exhaust ventilation to minimize inhalation risks.

- Spill Management: Collect spilled material in sealed containers; avoid environmental contamination .

- First Aid: For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Q. How can researchers ensure the purity of naloxonazine dihydrochloride batches for reproducible experiments?

Validate purity (>99%) using:

- Chromatography: HPLC with UV detection at λmax specific to naloxonazine.

- Spectroscopy: ¹H/¹³C NMR to confirm structural integrity.

- Certificates of Analysis (CoA): Request batch-specific CoAs from suppliers, detailing residual solvents and impurities .

Advanced Research Questions

Q. What experimental models best elucidate the inverse agonist efficacy of naloxonazine dihydrochloride at opioid receptors?

Use in vivo models (e.g., morphine-pretreated mice) to assess withdrawal behaviors (e.g., jumping, paw tremors). Compare naloxonazine’s efficacy to naloxone or naltrexone, noting its weaker negative intrinsic efficacy. Pair functional assays (cAMP accumulation) with receptor binding studies (radioligand displacement) to resolve discrepancies between in vitro and in vivo potency .

Q. How should researchers address contradictions in reported receptor subtype selectivity of naloxonazine dihydrochloride?

Discrepancies may arise from assay conditions (e.g., pH, buffer composition) or receptor dimerization effects. To resolve:

- Standardize Assay Conditions: Use consistent cell lines (e.g., HEK293 expressing μ-opioid receptors) and buffer systems.

- Competitive Antagonist Co-Administration: Test naloxonazine alongside selective antagonists (e.g., β-funaltrexamine for μ-opioid receptors) to isolate subtype contributions .

Q. What strategies optimize the pharmacokinetic profiling of naloxonazine dihydrochloride in preclinical studies?

- Dose-Response Studies: Administer escalating doses in rodent models to determine bioavailability and half-life.

- Metabolite Identification: Use LC-MS/MS to characterize major metabolites in plasma and brain homogenates.

- Blood-Brain Barrier Penetration: Assess CNS exposure via microdialysis or brain-to-plasma ratio calculations .

Q. How can researchers mitigate batch-to-batch variability in naloxonazine dihydrochloride synthesis?

- Process Validation: Document reaction parameters (temperature, stoichiometry) during salt formation.

- Quality Control: Implement in-process checks (TLC, mass yield) and post-synthesis characterization (XRD for crystallinity).

- Supplier Collaboration: Work with vendors to standardize synthesis protocols and impurity thresholds .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.